molecular formula C6H13NO3 B1527077 3-Hydroxy-2-[(propan-2-yl)amino]propanoic acid CAS No. 2076-51-9

3-Hydroxy-2-[(propan-2-yl)amino]propanoic acid

Cat. No. B1527077
CAS RN: 2076-51-9
M. Wt: 147.17 g/mol
InChI Key: JCCXFYFHSDUDJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Hydroxy-2-[(propan-2-yl)amino]propanoic acid” is a chemical compound with the molecular formula C6H13NO3 . It has a molecular weight of 147.17 .


Molecular Structure Analysis

The molecular structure of “3-Hydroxy-2-[(propan-2-yl)amino]propanoic acid” consists of an amino group (-NH2), a carboxyl group (-COOH), and a side chain or R group, which are all attached to the alpha carbon (the one directly bonded to the carboxyl functional group) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Hydroxy-2-[(propan-2-yl)amino]propanoic acid” include a molecular weight of 147.17 . Unfortunately, other specific properties like boiling point, melting point, etc., are not available in the retrieved data.

Scientific Research Applications

Pharmaceutical Development

3-Hydroxy-2-[(propan-2-yl)amino]propanoic acid: shows potential in pharmaceutical development due to its structural similarity to amino acids and neurotransmitters. It could be used as a building block for the synthesis of more complex molecules that may act on the central nervous system or be involved in metabolic pathways .

Biochemical Research

In biochemical studies, this compound can serve as an analog to naturally occurring amino acids to study enzyme-substrate interactions, helping to understand the mechanisms of enzyme specificity and catalysis.

Organic Synthesis

This compound can be utilized in organic synthesis as a chiral precursor for the production of optically active molecules. Its hydroxy and amino groups provide sites for chemical reactions, making it a versatile intermediate .

Analytical Chemistry

As a standard in analytical chemistry, 3-Hydroxy-2-[(propan-2-yl)amino]propanoic acid can be used in calibration processes for instruments like HPLC and LC-MS, ensuring accurate measurement of biological samples .

Nutraceuticals

The compound’s resemblance to amino acids suggests potential use in the development of nutraceuticals, which are supplements that provide medical or health benefits, including the prevention and treatment of disease.

Agricultural Chemistry

In agriculture, this compound could be explored for the development of new types of plant growth regulators or as a component in nutrient solutions to enhance plant development and yield.

properties

IUPAC Name

3-hydroxy-2-(propan-2-ylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3/c1-4(2)7-5(3-8)6(9)10/h4-5,7-8H,3H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCCXFYFHSDUDJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-2-[(propan-2-yl)amino]propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Hydroxy-2-[(propan-2-yl)amino]propanoic acid
Reactant of Route 2
Reactant of Route 2
3-Hydroxy-2-[(propan-2-yl)amino]propanoic acid
Reactant of Route 3
Reactant of Route 3
3-Hydroxy-2-[(propan-2-yl)amino]propanoic acid
Reactant of Route 4
Reactant of Route 4
3-Hydroxy-2-[(propan-2-yl)amino]propanoic acid
Reactant of Route 5
Reactant of Route 5
3-Hydroxy-2-[(propan-2-yl)amino]propanoic acid
Reactant of Route 6
Reactant of Route 6
3-Hydroxy-2-[(propan-2-yl)amino]propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.